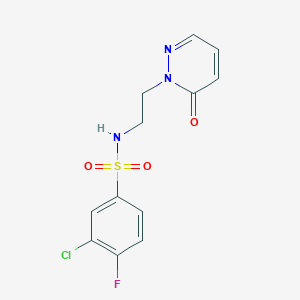
3-(2-(3-((5-クロロピリミジン-2-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)-2-チオキソチアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a compound with a thiazolidinone core, often associated with biological activities. Its structure includes a chloropyrimidine moiety and a piperidine ring, indicative of its potential interactions with biological targets.
科学的研究の応用
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one has been explored for:
Chemistry: Its use as a precursor for complex molecule synthesis.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Research into its potential therapeutic effects, particularly in anticancer and antiviral studies.
Industry: Applications in material science and as intermediates in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one generally involves multiple steps, including the formation of the piperidinyl and thioxothiazolidinone components:
Step 1: Chloropyrimidine reacts with piperidine under suitable conditions to form the piperidin-1-yl intermediate.
Step 2: The intermediate undergoes a condensation reaction with 2-oxoethyl-2-thioxothiazolidin-4-one, forming the final product.
Industrial Production Methods: Industrial-scale synthesis requires optimization of reaction conditions, including temperature, solvent selection, and purification techniques, to maximize yield and purity. Typical methods might involve solvent-based extractions and chromatographic techniques.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The thioxothiazolidinone moiety may undergo oxidative transformations.
Reduction: Reduction reactions can affect the oxoethyl group.
Substitution: The chloropyrimidine ring is likely reactive to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed:
Oxidation products: Oxidized derivatives of the thioxothiazolidinone ring.
Reduction products: Reduced forms of the oxoethyl group.
Substitution products: Modified pyrimidine ring with substituted nucleophiles.
作用機序
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, resulting in the modulation of biological pathways. The precise interactions and pathways can vary depending on the specific biological context and target.
類似化合物との比較
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
3-(2-(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
Uniqueness: What sets 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one apart is the specific chloropyrimidine moiety, which can influence its binding affinity and specificity toward biological targets, potentially leading to unique biological effects and applications.
特性
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c15-9-4-16-13(17-5-9)22-10-2-1-3-18(6-10)11(20)7-19-12(21)8-24-14(19)23/h4-5,10H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESDTVIYTCACNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CSC2=S)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide](/img/structure/B2467346.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)
![2-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2467350.png)
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)
![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
